Demoxytocin is a synthetic analogue of oxytocin, a nonapeptide hormone known for its roles in childbirth, lactation, and social bonding. Demoxytocin exhibits similar biological activities to oxytocin but is characterized by increased potency and a longer half-life. This compound is primarily used in clinical settings to induce labor, promote lactation, and manage postpartum complications such as mastitis. It is administered as a buccal tablet, differentiating it from oxytocin, which is typically delivered via intravenous injection .
Demoxytocin falls under the category of peptide drugs and is classified as an oxytocic agent. Its chemical structure includes a sequence of amino acids that mimic the natural hormone oxytocin, with modifications that enhance its pharmacological properties. The compound is also referred to by various names, including 1-mercaptopropionate-oxytocin and desaminooxytocin .
Demoxytocin can be synthesized through several methods that involve solid-phase peptide synthesis techniques. The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, allowing for the stepwise assembly of the peptide chain on a solid support. The process includes the protection of side chains using various protecting groups to facilitate specific reactions without unwanted side reactions.
The synthesis of Demoxytocin involves:
The molecular formula of Demoxytocin is , with a molar mass of approximately 992.18 g/mol. The structure comprises a sequence of amino acids linked by peptide bonds, with specific modifications that enhance its biological activity compared to natural oxytocin. The presence of sulfur atoms in the structure contributes to the formation of disulfide bridges, crucial for maintaining the three-dimensional conformation necessary for receptor binding .
Demoxytocin undergoes various chemical reactions during its synthesis:
Demoxytocin functions by binding to oxytocin receptors located in various tissues, including the uterus and mammary glands. Upon binding, it initiates a cascade of intracellular signaling pathways that lead to:
Demoxytocin exhibits several notable physical and chemical properties:
Demoxytocin is primarily utilized in medical settings for:
Additionally, ongoing research explores its potential applications in treating conditions related to social behaviors and emotional bonding due to its effects on oxytocin receptors.
The foundation for demoxytocin development originated with the isolation and characterization of the native nonapeptide hormone oxytocin by Vincent du Vigneaud in 1953. This landmark achievement – the first synthesis of a peptide hormone – earned du Vigneaud the 1955 Nobel Prize in Chemistry [5] [6]. Oxytocin’s primary structure (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂) features a 20-amino acid ring closed by a disulfide bridge between cysteine residues at positions 1 and 6, with a C-terminal tripeptide tail [5]. Early pharmacological studies identified its critical roles in uterine contraction during labor and milk ejection during lactation, driving interest in developing stable therapeutically viable analogs [1] [6].
A pivotal breakthrough emerged from structure-activity relationship (SAR) studies focused on the N-terminal cysteine residue. Researchers hypothesized that replacing the α-amino group (-NH₂) of the N-terminal cysteine could enhance metabolic stability against aminopeptidase enzymes, a primary degradation pathway for oxytocin. This led to the systematic development of deaminooxytocin derivatives, characterized by the removal of the N-terminal alpha-amino group. Demoxytocin (initially designated ODA-914) represents the prototypical successful clinical application of this strategy, featuring β-mercaptopropionic acid (Mpa) as the N-terminal residue instead of cysteine [1] [5]. This substitution yields a molecule formally named [Mpa¹]oxytocin, retaining the disulfide bridge essential for receptor binding but lacking the enzymatically vulnerable N-terminal α-amine [1].
Table 1: Key Peptide Hormone Research Milestones Leading to Demoxytocin
Year | Milestone | Key Researcher/Entity | Significance |
---|---|---|---|
1906 | Discovery of uterine-contracting pituitary factor | Henry Hallett Dale | Initial biological observation of oxytocin's effect |
1953 | First chemical synthesis of oxytocin | Vincent du Vigneaud | Enabled precise SAR studies and analog development; Nobel Prize 1955 |
Late 1950s | Concept of deamino analogs introduced | Multiple groups | Rational design strategy to block aminopeptidase degradation |
1960 | Synthesis of demoxytocin (Mpa¹-oxytocin) | Sandoz researchers | First clinically viable deaminooxytocin derivative with enhanced stability |
The period from 1960 to 1971 witnessed the transformation of demoxytocin from a research concept into a clinically utilized drug, spearheaded by the Swiss pharmaceutical company Sandoz. In 1960, Sandoz researchers first synthesized demoxytocin ([Mpa¹]oxytocin) [1] [6]. The key synthetic innovation involved substituting the N-terminal cysteine residue with β-mercaptopropionic acid (Mpa), a non-proteinogenic amino acid analog lacking the α-amino group. This modification required novel approaches to solid-phase peptide synthesis (SPPS) and disulfide bridge formation. The synthesis typically proceeded via a stepwise assembly of the protected linear nonapeptide precursor: Mpa-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂. Critical steps included the removal of S-ethylcarbamoyl protecting groups from the Mpa and Cys thiols using liquid ammonia, followed by oxidative cyclization in water-methanol solutions using reagents like 1,2-diiodoethane to form the crucial disulfide bond between Mpa and Cys⁶ [1] [3].
Sandoz invested significantly in pharmacological characterization, demonstrating that demoxytocin retained potent uterotonic and milk-ejecting activities comparable to native oxytocin in vitro and in vivo. Crucially, metabolic studies confirmed a significantly extended plasma half-life compared to oxytocin, attributed primarily to resistance to aminopeptidases [1]. This improved pharmacokinetic profile justified clinical development. By 1971, after extensive preclinical and clinical trials, Sandoz introduced demoxytocin into clinical practice under the brand name Sandopart [1] [6]. It was subsequently marketed in several European countries (including Italy, Czechoslovakia, and Poland) under additional trade names such as Odeax and Sandopral [1] [8].
While detailed patent specifics from the 1960s are less accessible in the provided sources, Sandoz secured intellectual property protection for demoxytocin's structure, synthesis, and specific therapeutic applications (labor induction, lactation promotion, mastitis treatment). This period coincided with broader exploration of oxytocin analogs, positioning demoxytocin as the first commercially successful buccally administered oxytocic peptide [1] [6].
Table 2: Key Synthetic Oxytocin Analogs Developed Concurrently with Demoxytocin
Analog Name | Key Structural Modification(s) | Primary Activity Profile | Clinical Introduction | Developer |
---|---|---|---|---|
Demoxytocin (Sandopart) | [1-β-Mercaptopropionic acid]Oxytocin (Mpa¹) | Oxytocin receptor agonist | 1971 | Sandoz |
Carbetocin (Duratocin) | [1-Desamino, 1-Carba-2-O-methyltyrosine]Oxytocin | Long-acting oxytocin receptor agonist | 1980s/1990s | Ferring? |
Atosiban (Tractocile) | [1-β-Mercaptopropionic acid, 2-D-Tyr, 4-Thr, 8-Orn]Oxytocin | Oxytocin/vasopressin receptor antagonist | 1980s/1990s | Ferring |
The strategic replacement of the N-terminal cysteine (Cys¹) in oxytocin with β-mercaptopropionic acid (Mpa) constitutes the defining structural feature of demoxytocin. This section compares the structural and functional consequences of this modification with other contemporary approaches.
Chemical Structure & Bonding:Native oxytocin: H-Cys¹-Tyr-Ile-Gln-Asn-Cys⁶-Pro-Leu-Gly-NH₂Demoxytocin: HOOC-CH₂-CH₂-SH¹-Tyr-Ile-Gln-Asn-Cys⁶-Pro-Leu-Gly-NH₂ (Mpa¹)The Mpa residue retains the critical β-thiol (-SH) group necessary for forming the 20-membered disulfide ring structure with Cys⁶. However, it replaces the α-amino (-NH₂) and α-carboxyl groups of cysteine with a single carboxylic acid group attached to the β-carbon. This creates a terminal carboxylic acid (HOOC-CH₂-CH₂-S-) instead of the zwitterionic α-amino acid terminus (⁺H₃N-CH(COOH)-CH₂-S-) found in oxytocin [1] [5] [3].
Metabolic Stability Rationale:The primary vulnerability of oxytocin in vivo is rapid enzymatic degradation. A major pathway involves aminopeptidases, which cleave the peptide bond between the N-terminal Cys¹ and Tyr². This cleavage requires the presence of a free N-terminal α-amino group. By replacing Cys¹ with Mpa, demoxytocin completely lacks this α-amino group. This structural change confers high resistance to aminopeptidase N and other exopeptidases that initiate oxytocin's breakdown. Consequently, demoxytocin exhibits a significantly prolonged plasma half-life compared to oxytocin [1] [3].
Receptor Binding and Agonist Activity:Despite the modification at position 1, demoxytocin maintains potent agonist activity at the oxytocin receptor (OTR). This indicates that the Mpa modification does not sterically hinder the bioactive conformation required for receptor interaction. The disulfide bridge size (formed between -S-CH₂-CH₂-COO⁻ and -S-CH₂-CH(NH₂)-CO- in Cys⁶) is minimally altered compared to the native Cys¹-Cys⁶ bridge (-S-CH₂-CH(N⁺H₃)-COO⁻ / -S-CH₂-CH(NH₂)-CO-). Pharmacological studies confirmed demoxytocin possesses similar or slightly greater uterotonic potency than oxytocin itself, validating the preservation of the pharmacophore core (cyclic 1-6 disulfide ring and key side chains like Tyr², Ile³, Asn⁵, Leu⁸) [1] [2].
Comparison with Other Early Modifications:Other contemporary modifications aimed at improving stability often compromised activity:
Demoxytocin's Mpa¹ substitution thus struck an optimal balance: it effectively blocked the primary enzymatic degradation pathway without introducing steric bulk or rigidity that compromised agonist efficacy or altered the disulfide geometry critical for the active conformation [1] [2] [3].
Table 3: Structural and Functional Comparison of Oxytocin and Demoxytocin
Property | Oxytocin | Demoxytocin ([Mpa¹]OT) | Biological Consequence |
---|---|---|---|
N-Terminal Residue | Cysteine (Cys, α-amino acid) | β-Mercaptopropionic Acid (Mpa, non-α-amino acid) | Removal of N-terminal α-amino group |
N-Terminal Charge | Zwitterionic (⁺H₃N-, -COO⁻ at physiological pH) | Anionic (-COO⁻ at physiological pH) | Altered charge distribution near disulfide |
Susceptibility to Aminopeptidases | High | Very Low | Extended plasma half-life of demoxytocin |
Disulfide Bridge | Between Cys¹ α-carbon & Cys⁶ α-carbon | Between Mpa β-carbon & Cys⁶ α-carbon | Minimal change in ring size/strain; conformation preserved |
In Vitro Oxytocic Potency | Reference (1x) | Similar or slightly higher (1x - 1.5x) | Full retention of agonist efficacy |
Primary Clinical Route | Intravenous Infusion | Buccal | Enhanced stability permits non-parenteral administration |
The Mpa modification also subtly altered the electronic and steric environment around the disulfide bridge. The β-carboxyl group of Mpa (adjacent to the sulfur) versus the α-amino and α-carboxyl groups of Cys¹ (attached to the α-carbon) resulted in different charge distributions and hydrogen-bonding potentials near the critical ring structure. However, extensive pharmacological testing confirmed these changes did not impair the molecule's ability to adopt the bioactive conformation required for activating the OTR, likely involving a turn encompassing residues 4-8 and specific orientations of the Tyr² and Asn⁵ side chains [1] [2] [5]. The enhanced stability, maintained potency, and suitability for buccal administration cemented demoxytocin's role as a significant early achievement in the rational design of peptide hormone therapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7